Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process aims to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group at the 3-position of the piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-4-5-13(11-17)12-6-8-14(18)9-7-12/h6-9,13,18H,4-5,10-11H2,1-3H3 |
InChI Key |
RSQMHOFSDSDNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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